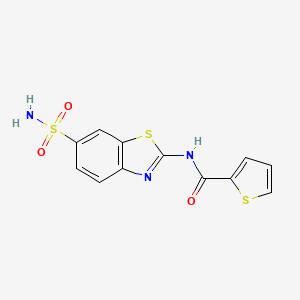

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C12H9N3O3S3 . It has an average mass of 339.413 Da and a monoisotopic mass of 338.980591 Da . It is also known as SB-203580 and is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.

Synthesis Analysis

The synthesis of benzothiazoles, which is a key component of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide consists of a total of 32 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 3 double bonds, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis

The synthesis of benzothiazoles involves a visible light mediated reaction from 2-aminothiophenol and aldehydes . An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide include an average mass of 339.413 Da and a monoisotopic mass of 338.980591 Da . The molecular formula is C12H9N3O3S3 .Scientific Research Applications

Anti-Tubercular Activity

Recent advances in medicinal chemistry have highlighted the potential of benzothiazole derivatives as potent anti-tubercular agents . The compound , due to its benzothiazole core, may serve as a scaffold for synthesizing new molecules with enhanced activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules could be compared with standard drugs to evaluate their efficacy. Molecular docking studies could further elucidate the interaction between these derivatives and the target proteins in the tuberculosis bacterium.

Anti-Inflammatory and Analgesic Applications

Benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties . N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could be investigated for its potential to inhibit cyclo-oxygenase pathways, which are pivotal in the inflammatory process. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.

Enzyme Inhibition

The structural complexity of benzothiazole compounds allows them to act as enzyme inhibitors . The subject compound could be studied for its ability to inhibit key enzymes involved in various diseases. For instance, it could be tested against enzymes like carbonic anhydrases or kinases, which are therapeutic targets for conditions such as glaucoma and cancer, respectively.

Antimicrobial Properties

Benzothiazole derivatives have shown promise as antimicrobial agents . The compound could be synthesized and tested against a range of Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC). Its effectiveness against drug-resistant strains could also be a significant area of research.

Biological Activity in Drug Discovery

The compound’s benzothiazole moiety is known for its extensive range of biological activities, including anti-cancer, anti-viral, and neuroprotective effects . Research could focus on synthesizing derivatives of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and screening them for various biological activities, potentially leading to the discovery of new therapeutic agents.

Fluorescence Materials and Imaging Reagents

Benzothiazoles are utilized in fluorescence materials due to their excellent luminescent properties . The compound could be explored for its potential use in developing new imaging reagents for medical diagnostics. Its ability to fluoresce under specific conditions could make it a valuable tool for visualizing biological processes.

Mechanism of Action

As a small molecule inhibitor of the p38 MAPK pathway, N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide likely works by binding to and inhibiting the activity of p38 MAPK. This can lead to a decrease in the production of pro-inflammatory cytokines and thus reduce inflammation.

Future Directions

The future directions of research on N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could involve further exploration of its inhibitory effects on the p38 MAPK pathway. This could potentially lead to the development of new therapeutic strategies for diseases associated with inflammation. Additionally, the synthesis methods could be further optimized to improve yield and reduce environmental impact .

properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S3/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h1-6H,(H2,13,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWKWTWCVMXEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)

![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)

![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)

![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)

![4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2565581.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2565582.png)

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)